molecular formula C16H11N3O3S B14397968 5-Benzylidene-2-(3-nitroanilino)-1,3-thiazol-4(5H)-one CAS No. 89373-91-1

5-Benzylidene-2-(3-nitroanilino)-1,3-thiazol-4(5H)-one

Cat. No.: B14397968
CAS No.: 89373-91-1
M. Wt: 325.3 g/mol
InChI Key: YHPVAWIELFWXGD-UHFFFAOYSA-N
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Description

5-Benzylidene-2-(3-nitroanilino)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzylidene group, a nitroaniline moiety, and a thiazolone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylidene-2-(3-nitroanilino)-1,3-thiazol-4(5H)-one typically involves the condensation of 2-aminothiazole with benzaldehyde derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The nitroaniline group can be introduced through nitration of the corresponding aniline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene and nitroaniline moieties.

    Reduction: Reduction of the nitro group to an amine is a common reaction, often using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the benzylidene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiazoles or benzylidene derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological research, derivatives of this compound are studied for their antimicrobial, antifungal, and anticancer properties.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Benzylidene-2-(3-nitroanilino)-1,3-thiazol-4(5H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives.

    Benzylidene derivatives: Compounds with similar benzylidene groups.

    Nitroaniline derivatives: Compounds with similar nitroaniline moieties.

Uniqueness

5-Benzylidene-2-(3-nitroanilino)-1,3-thiazol-4(5H)-one is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups in the molecule allows for diverse chemical transformations and interactions with biological targets.

Properties

CAS No.

89373-91-1

Molecular Formula

C16H11N3O3S

Molecular Weight

325.3 g/mol

IUPAC Name

5-benzylidene-2-(3-nitrophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H11N3O3S/c20-15-14(9-11-5-2-1-3-6-11)23-16(18-15)17-12-7-4-8-13(10-12)19(21)22/h1-10H,(H,17,18,20)

InChI Key

YHPVAWIELFWXGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC(=CC=C3)[N+](=O)[O-])S2

Origin of Product

United States

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